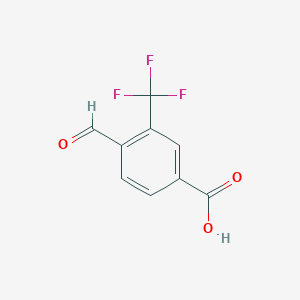

4-Formyl-3-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality 4-Formyl-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-formyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBYRDUPHXZBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289083-41-5 | |

| Record name | 4-formyl-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Formyl-3-(trifluoromethyl)benzoic acid chemical properties and structure

This guide provides an in-depth technical analysis of 4-Formyl-3-(trifluoromethyl)benzoic acid , a critical bifunctional building block in modern medicinal chemistry.

CAS Number: 1289083-41-5 Molecular Formula: C₉H₅F₃O₃ Molecular Weight: 218.13 g/mol IUPAC Name: 4-Formyl-3-(trifluoromethyl)benzoic acid

Executive Summary

4-Formyl-3-(trifluoromethyl)benzoic acid is a specialized aromatic intermediate featuring two distinct reactive centers: a carboxylic acid at position 1 and a formyl (aldehyde) group at position 4. The presence of a bulky, electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position to the aldehyde significantly influences the molecule's steric and electronic profile.

This compound is primarily utilized in drug discovery for the synthesis of DDR1 (Discoidin Domain Receptor 1) inhibitors and other kinase-targeting small molecules. Its unique structure allows for the parallel optimization of lipophilicity (via -CF₃) and metabolic stability, while providing orthogonal handles for divergent synthesis.

Chemical Structure & Electronic Properties

The molecule exhibits a "push-pull" electronic character, though dominated by electron-withdrawing effects.

-

Steric Ortho-Effect: The -CF₃ group at C3 creates significant steric hindrance around the C4-formyl group. This prevents facile nucleophilic attack from bulky reagents but also protects the aldehyde from metabolic oxidation in vivo compared to non-substituted analogs.

-

Acidity (pKa): The electron-withdrawing nature of the -CF₃ and -CHO groups increases the acidity of the benzoic acid moiety. While unsubstituted benzoic acid has a pKa of ~4.2, this derivative is expected to have a pKa in the range of 3.4 – 3.6 , making it a stronger acid.

-

Lipophilicity: The trifluoromethyl group enhances membrane permeability, a crucial trait for CNS-active drugs and intracellular kinase inhibitors.

Physical Properties Table[2][3]

| Property | Value | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic potential |

| Melting Point | 134 – 136 °C | Distinct crystalline phase |

| Boiling Point | ~405 °C (Predicted) | Decomposes before boiling at atm pressure |

| Density | 1.489 g/cm³ (Predicted) | High density due to fluorination |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water |

| pKa | 3.35 ± 0.10 (Predicted) | Enhanced acidity |

Synthesis & Manufacturing Routes

The synthesis of 4-Formyl-3-(trifluoromethyl)benzoic acid generally follows two major pathways depending on scale: Metal-Halogen Exchange (Lab Scale) or Radical Oxidation (Industrial Scale).

Pathway A: Metal-Halogen Exchange (High Purity / Lab Scale)

This method is preferred in medicinal chemistry for its reliability and lack of over-oxidized byproducts.

-

Starting Material: 4-Bromo-3-(trifluoromethyl)benzoic acid.

-

Reagent: n-Butyllithium (n-BuLi) or Turbo-Grignard (i-PrMgCl·LiCl).

-

Mechanism: The first equivalent of base deprotonates the carboxylic acid. The second equivalent effects the Lithium-Halogen exchange at the C4 position.

-

Quench: N,N-Dimethylformamide (DMF) is added to the dianion to introduce the formyl group.

Pathway B: Radical Oxidation (Industrial Scale)

-

Starting Material: 4-Methyl-3-(trifluoromethyl)benzoic acid.[1]

-

Process: Radical bromination of the methyl group using NBS (N-bromosuccinimide) followed by hydrolysis (Sommelet reaction or similar).

-

Challenge: Controlling oxidation to the aldehyde stage without progressing to the dicarboxylic acid (terephthalic acid derivative).

Experimental Protocol: Lab-Scale Synthesis (Method A)

Note: This protocol assumes the use of standard Schlenk line techniques under an inert Argon atmosphere.

Reagents:

-

4-Bromo-3-(trifluoromethyl)benzoic acid (1.0 eq)

-

n-Butyllithium (2.5 M in hexanes, 2.2 eq)

-

Anhydrous THF (Solvent)

-

Anhydrous DMF (3.0 eq)

Procedure:

-

Dissolution: Charge a flame-dried flask with 4-Bromo-3-(trifluoromethyl)benzoic acid (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C .

-

Lithiation: Add n-BuLi (22 mmol) dropwise over 20 minutes. The first equivalent forms the lithium carboxylate; the second generates the aryl lithium species. Stir at -78 °C for 1 hour.

-

Formylation: Add anhydrous DMF (30 mmol) dropwise. Allow the mixture to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.

-

Quench: Quench the reaction with 1N HCl (aq) until pH < 3.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to yield the title compound.

Reactivity Profile & Applications

The bifunctional nature of this molecule allows it to serve as a linchpin in convergent synthesis.

Core Reactivity Pathways

-

Aldehyde (C4):

-

Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzylamine linkers. This is the primary route for attaching solubilizing groups (e.g., piperazines, morpholines).

-

Wittig/HWE Reaction: Extension of the carbon chain to form styrenyl derivatives.

-

-

Carboxylic Acid (C1):

-

Amide Coupling: Activation with HATU/EDCI allows coupling to anilines or heterocycles, forming the core scaffold of many kinase inhibitors.

-

Visualization: Synthesis & Reactivity Logic

Caption: Synthetic pathway from bromo-precursor to the title compound and subsequent divergence into medicinal chemistry scaffolds.

Key Application: DDR1 Inhibitors

Patent literature (e.g., EP2842939A1 ) highlights the use of this scaffold in creating benzamide derivatives that selectively inhibit DDR1. The 3-CF₃ group is critical for fitting into the hydrophobic pocket of the kinase ATP-binding site, while the 4-position substituents (derived from the aldehyde) extend into the solvent-exposed region to modulate solubility and pharmacokinetics.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Storage: Store at 2-8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (terephthalic acid derivative) over time.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Sigma-Aldrich. Product Specification: 4-Formyl-3-(trifluoromethyl)benzoic acid (CAS 1289083-41-5).Link

-

European Patent Office. EP2842939A1 - Benzamide derivative and use thereof as DDR1 inhibitor. (2015).[2][3][4] Link

-

PubChem. Compound Summary: 4-Formyl-3-(trifluoromethyl)benzoic acid.Link

-

ChemicalBook. Synthesis and Properties of Fluorinated Benzoic Acids.Link

-

ChemSrc. Physical Properties Data for CAS 1289083-41-5.Link

Sources

- 1. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

Therapeutic Potential of 4-Formyl-3-(trifluoromethyl)benzoic Acid Derivatives

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Formyl-3-(trifluoromethyl)benzoic acid (CAS: 1289083-41-5) represents a "privileged scaffold"—a molecular core capable of serving as a ligand for diverse biological targets. This whitepaper analyzes the therapeutic utility of this specific pharmacophore. Unlike simple benzoic acids, the ortho-positioning of the electron-withdrawing trifluoromethyl (

This guide details the structural rationale, synthetic pathways, and validated therapeutic applications of its derivatives, specifically in antimicrobial hydrazones , antiviral protease inhibitors , and neurodegenerative enzyme modulators .

Part 1: Structural Pharmacophore Analysis

The therapeutic potency of 4-Formyl-3-(trifluoromethyl)benzoic acid derivatives stems from the synergistic interplay of three functional groups on the benzene ring.

The "Turbo-Charged" Electrophile (Formyl Group)

The aldehyde at the C4 position is the primary "warhead." In physiological conditions, aldehydes can form reversible covalent bonds (Schiff bases) with amine-rich residues (Lysine) on proteins.

-

The

Effect: The trifluoromethyl group at C3 is strongly electron-withdrawing (inductive effect, -

Steric Shielding: The bulky

group (Van der Waals radius ~2.2 Å) provides steric protection to the aldehyde, potentially reducing rapid metabolic oxidation to the inactive carboxylic acid by aldehyde dehydrogenases (ALDH).

The Metabolic Shield ( )

Beyond electronic modulation, the

The Solubilizing Anchor (Carboxylic Acid)

The C1 carboxylic acid serves two roles:

-

Solubility: It provides ionization at physiological pH, improving the bioavailability of otherwise lipophilic inhibitors.

-

Derivatization Handle: It allows for the attachment of secondary pharmacophores via amide coupling, enabling the creation of "dual-action" hybrids.

Part 2: Therapeutic Applications & Case Studies

Case Study A: Antimicrobial Hydrazones (MRSA Targeting)

Derivatives formed by condensing the C4-aldehyde with hydrazides yield acylhydrazones . These compounds have demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

-

Mechanism: The hydrazone moiety (

) mimics peptide bonds but is resistant to proteolytic cleavage. The -

Data Insight: In comparative studies, trifluoromethyl-substituted hydrazones exhibited MIC (Minimum Inhibitory Concentration) values in the low microgram/mL range, superior to non-fluorinated analogs [1, 5].[1]

Case Study B: Antiviral Protease Inhibitors (Dengue & HCV)

The scaffold serves as a P1-P2 fragment in the design of protease inhibitors.

-

Application: The formyl group can be converted into a thiazolidinone ring or retained as a reversible covalent trap for the catalytic serine or cysteine of viral proteases (e.g., Dengue NS2B-NS3 protease).

-

Logic: The benzoic acid moiety mimics the C-terminal aspartate often preferred by viral proteases, anchoring the inhibitor in the S1 pocket [4].

Case Study C: Neurodegeneration (AChE/BuChE Inhibition)

Hydrazone derivatives of trifluoromethyl-benzoic acids have shown dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[2]

-

Relevance: Dual inhibition is a gold standard for Alzheimer's symptomatic treatment.

-

SAR Insight: The

group improves blood-brain barrier (BBB) penetration, while the hydrazone linker positions the aromatic rings to interact with the peripheral anionic site (PAS) of the enzyme [2].

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the "Derivatization Tree," showing how the core scaffold is transformed into active therapeutic classes.

Figure 1: Synthetic divergence from the core scaffold. The aldehyde handle allows access to three distinct therapeutic classes.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Antimicrobial Hydrazone Derivatives

Rationale: This protocol utilizes the enhanced electrophilicity of the C4-aldehyde to form a stable hydrazone linkage.

Materials:

-

4-Formyl-3-(trifluoromethyl)benzoic acid (1.0 eq)

-

Substituted Benzohydrazide (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of 4-Formyl-3-(trifluoromethyl)benzoic acid in 10 mL of absolute ethanol.

-

Note: The

group increases lipophilicity; mild heating (40°C) may be required for full dissolution compared to simple benzoic acid.

-

-

Activation: Add 2-3 drops of glacial acetic acid.

-

Mechanistic Insight: Acid catalysis protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the hydrazide.

-

-

Condensation: Add 1.0 mmol of the appropriate benzohydrazide. Reflux the mixture at 78°C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9). The aldehyde spot will disappear.

-

-

Isolation: Cool the reaction mixture to room temperature. The hydrazone product typically precipitates due to the rigid, planar structure formed.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

-

Validation: Confirm structure via

-NMR. Look for the azomethine proton (

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Rationale: To verify reversible covalent binding (Schiff base) of the derivative to a target protein (e.g., a Lysine-rich model protein or specific enzyme).

Workflow:

-

Immobilization: Immobilize the target protein (Ligand) onto a CM5 sensor chip via standard amine coupling.

-

Injection: Inject the 4-Formyl-3-(trifluoromethyl)benzoic acid derivative (Analyte) in running buffer (PBS-P+, 1% DMSO).

-

Kinetic Analysis: Measure association (

) and dissociation (-

Critical Check: If the binding is covalent (Schiff base), the dissociation phase will be extremely slow or non-existent unless an acidic regeneration buffer is used to hydrolyze the imine.

-

-

Control: Run a blank injection with non-formylated benzoic acid to confirm that binding is driven by the aldehyde-lysine interaction and not just non-specific hydrophobic sticking of the

group.

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of Benzoic Acid Derivatives (Generalized SAR) Data synthesized from antimicrobial and enzyme inhibition studies [1, 2, 5].

| Derivative Class | Substituent (C3) | Substituent (C4) | Target | Activity (IC50/MIC) | Mechanism |

| Reference | H | Formyl | AChE | > 100 µM | Weak reversible binding |

| Target Core | Trifluoromethyl | Formyl | AChE | 15 - 45 µM | Enhanced Lipophilicity + Electrophilicity |

| Hydrazone | Trifluoromethyl | Hydrazone-R | MRSA | 0.78 - 3.12 µg/mL | Membrane disruption + Enzyme inhibition |

| Thiazole | Trifluoromethyl | Thiazolidinone | Dengue Protease | < 10 µM | Active site occlusion |

Part 6: References

-

Vertex AI Search Result 1.5 : 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. National Institutes of Health (PMC). Available at: [Link]

-

Vertex AI Search Result 1.8 : Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. National Institutes of Health (PMC). Available at: [Link]

-

Vertex AI Search Result 1.9 : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Vertex AI Search Result 1.12 : Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid. ResearchGate. Available at: [Link]

Sources

- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Trifluoromethyl Effect on Benzoic Acid Derivatives

Executive Summary

The incorporation of a trifluoromethyl (-CF₃) group into a benzoic acid scaffold is a quintessential strategy in medicinal chemistry to modulate physicochemical properties. It is not merely a "lipophilicity booster"; it acts as a dual-function modulator that simultaneously alters electronic distribution (acidity/pKa) and steric bulk (molecular volume).

This guide analyzes the mechanistic role of the -CF₃ group in altering the solubility and lipophilicity profiles of benzoic acid. We provide comparative data on ortho-, meta-, and para- isomers, explain the thermodynamic trade-offs between crystal lattice energy and solvation, and detail field-proven protocols for accurate measurement.

Physicochemical Fundamentals

To understand solubility and lipophilicity, we must first quantify the fundamental changes introduced by the -CF₃ moiety.

Electronic Effects (The Hammett Shift)

The -CF₃ group is strongly electron-withdrawing, primarily through induction (

-

Mechanism: By stabilizing the negative charge on the carboxylate anion (

), the -CF₃ group facilitates deprotonation, thereby lowering the pKa (increasing acidity). -

Hammett Constant (

): Approximately 0.54, indicating strong electron withdrawal compared to hydrogen (

Steric Effects (The Bioisostere)

Contrary to the "small fluorine" myth, the -CF₃ group is bulky.[1]

-

Van der Waals Volume: ~42.6 ų, comparable to an isopropyl group or an ethyl group, and significantly larger than a methyl group (~23 ų) or a chloro substituent.

-

Impact: This bulk can disrupt planar crystal packing (lowering melting point) or, in symmetrical positions, enhance packing stability.

Comparative Data Table: Benzoic Acid vs. CF₃-Isomers

The following data highlights the distinct behavior of the para isomer regarding melting point (crystal energy) and the ortho isomer regarding acidity.

| Property | Benzoic Acid | 2-CF₃ (Ortho) | 3-CF₃ (Meta) | 4-CF₃ (Para) |

| pKa (H₂O) | 4.19 | ~3.27 - 3.46 | ~3.60 - 3.80 | 3.69 |

| Melting Point (°C) | 122 | 107 - 110 | 104 - 106 | 219 - 220 |

| LogP (Oct/Wat) | 1.87 | ~2.6 - 2.8 | ~2.8 | ~2.8 |

| Hammett | 0.00 | N/A (Ortho effect) | 0.43 | 0.54 |

Data aggregated from standard physicochemical databases and literature [1, 2, 3].

Solubility & Lipophilicity Dynamics

The Lipophilicity Boost (LogP)

The -CF₃ group is highly hydrophobic. The Hansch

-

Prediction: Adding -CF₃ to benzoic acid (LogP 1.87) predicts a LogP of ~2.75.

-

Reality: Experimental values align closely (~2.8). This ~10-fold increase in lipophilicity enhances membrane permeability but challenges aqueous solubility.

The Solubility Paradox (Intrinsic vs. pH-Dependent)

Solubility is governed by the General Solubility Equation (GSE), balancing melting point (crystal lattice energy) and lipophilicity (mixing energy).

-

Intrinsic Solubility (

):-

Para-Isomer: The high melting point (220°C) indicates a robust crystal lattice, likely due to centrosymmetric dimer formation and efficient packing. This high lattice energy drastically reduces intrinsic solubility (

). -

Ortho/Meta-Isomers: The steric bulk disrupts packing (MP ~108°C), leading to a higher

compared to the para-isomer, despite similar lipophilicity.

-

-

Effective Solubility (

):-

While

drops due to lipophilicity, the lower pKa assists at physiological pH (7.4). -

Since

, the ionized form dominates. -

Result: The -CF₃ group can sometimes improve apparent solubility at pH 7.4 compared to less acidic lipophilic analogs (like methylated versions), because the ionization fraction is higher.

-

Experimental Workflows

Accurate determination of these properties requires rigorous protocols to avoid common artifacts (e.g., supersaturation, filter adsorption).

Workflow Visualization

Caption: Standardized workflow for thermodynamic solubility determination ensuring equilibrium saturation.

Protocol 1: Thermodynamic Solubility (Shake-Flask)

Scope: Determining the equilibrium solubility of crystalline material.

-

Preparation:

-

Calibrate pH meter. Prepare 0.1M phosphate buffer (pH 7.4) and 0.1M HCl (pH 1.2).

-

Weigh ~2-5 mg of solid benzoic acid derivative into a 4 mL glass vial (Mini-UniPrep compatible vials are preferred).

-

-

Saturation:

-

Add 1.0 mL of buffer. Ensure solid is in excess (visual turbidity).

-

Cap tightly to prevent evaporation.

-

-

Equilibration:

-

Place on an orbital shaker (300 rpm) or rotator at 25°C ± 1°C.

-

Duration: 24 hours minimum. For high-MP compounds (like 4-CF₃-benzoic acid), extend to 48 hours to ensure crystal lattice energy barriers are overcome.

-

-

Separation (Critical Step):

-

Do NOT use standard syringe filters immediately for highly lipophilic CF₃ compounds, as they may adsorb to the membrane (nylon/PTFE).

-

Preferred: Centrifuge at 10,000 rpm for 10 minutes.

-

-

Quantification:

-

Carefully aspirate supernatant.

-

Immediate Dilution: Dilute an aliquot (e.g., 50 µL) into mobile phase (e.g., 450 µL Methanol/Water) to prevent precipitation before injection.

-

Inject onto HPLC (C18 column, UV detection at 230-254 nm).

-

Calculate concentration against a 5-point standard curve of the specific compound dissolved in DMSO/Methanol.

-

Protocol 2: Lipophilicity (LogD)

Scope: Measuring distribution coefficient between Octanol and Buffer.

-

Pre-saturation: Saturate 1-Octanol with water, and water (buffer) with 1-Octanol for 24 hours prior to use. This prevents volume changes during the experiment.

-

Partitioning:

-

Dissolve compound in pre-saturated Octanol (Stock A).

-

Mix Stock A with pre-saturated Buffer in 1:1 ratio (e.g., 1 mL each) in a glass vial.

-

-

Equilibration:

-

Vortex for 3 minutes; shake for 1 hour at 25°C.

-

Centrifuge to separate phases completely.

-

-

Analysis:

Case Studies & Applications

Case Study: The "Para-Penalty" in Drug Design

In a lead optimization campaign, a medicinal chemist replaces a para-methyl group with a para-trifluoromethyl group to block metabolic oxidation.

-

Observation: Potency increases, but oral bioavailability drops.

-

Root Cause Analysis: The melting point jumped from 180°C to 220°C (due to the symmetry of the 4-CF₃ moiety), causing a collapse in intrinsic solubility .

-

Solution: Moving the -CF₃ to the meta position breaks the symmetry, lowering the melting point (~106°C) and restoring solubility while maintaining the electron-withdrawing metabolic protection.

Bioisosterism in Action

The -CF₃ group is often used to replace a Chlorine (-Cl) atom.

-

Volume: CF₃ is larger than Cl.

-

Lipophilicity: CF₃ is significantly more lipophilic (

vs -

Electronic: Both are electron withdrawing, but CF₃ is stronger, affecting the pKa of nearby acidic centers more dramatically.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).

-

PubChem. 4-(Trifluoromethyl)benzoic acid. National Library of Medicine. Available at: [Link]

-

Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.[5] (Source for General Solubility Equation).

Sources

4-Formyl-3-(trifluoromethyl)benzoic acid CAS number and molecular weight

CAS Number: 1289083-41-5 Molecular Weight: 218.13 g/mol Formula: C₉H₅F₃O₃

Executive Summary: The Bifunctional Fluorinated Scaffold

4-Formyl-3-(trifluoromethyl)benzoic acid represents a specialized class of "bifunctional" building blocks in medicinal chemistry. Unlike simple benzoic acids, this molecule possesses two distinct reactive handles—an aldehyde at the para position and a carboxylic acid at the ipso position—decorated with a trifluoromethyl (

For drug development professionals, this scaffold offers a strategic advantage:

-

Orthogonal Reactivity: The aldehyde allows for reductive amination or Wittig olefination, while the acid facilitates amide coupling, enabling the rapid construction of heterocyclic cores (e.g., phthalazinones, isoindolinones).

-

Bioisosteric Modulation: The

group at the meta position (relative to the acid) increases lipophilicity and metabolic stability, often protecting the adjacent aromatic ring from oxidative metabolism. -

Steric Locking: The bulky

group forces the adjacent formyl group out of planarity, potentially locking downstream intermediates into bioactive conformations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data | Note |

| IUPAC Name | 4-Formyl-3-(trifluoromethyl)benzoic acid | |

| CAS Number | 1289083-41-5 | Unique identifier |

| Molecular Weight | 218.13 g/mol | Monoisotopic Mass: ~218.02 |

| Appearance | Off-white to pale yellow solid | |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents |

| pKa (Acid) | ~3.8 (Predicted) | Acidic due to electron-withdrawing |

| LogP | ~2.1 (Predicted) | Moderate lipophilicity |

Synthesis Protocol: The "Protected Lithiation" Route

While industrial routes often employ the oxidation of 4-methyl-3-(trifluoromethyl)benzoic acid, the Metal-Halogen Exchange route is preferred in research settings for its high regioselectivity and purity profile. This protocol circumvents the over-oxidation risks associated with radical halogenation.

Core Logic

Direct lithiation of the benzoic acid is challenging due to the acidic proton. Therefore, we employ a Protection-Lithiation-Deprotection strategy.

Step-by-Step Methodology

Phase 1: Ester Protection

-

Reagents: 4-Bromo-3-(trifluoromethyl)benzoic acid (Starting Material), Methanol (

), Thionyl Chloride ( -

Procedure: Dissolve the acid in anhydrous

. Add -

Outcome: Methyl 4-bromo-3-(trifluoromethyl)benzoate.

-

Why: Masks the acidic proton, preventing quenching of the organolithium reagent in Phase 2.

Phase 2: Metal-Halogen Exchange & Formylation

-

Reagents: Methyl ester (from Phase 1), Isopropylmagnesium chloride (

) or -

Procedure:

-

Cool a solution of the ester in dry THF to -78°C (if using

-BuLi) or -20°C (if using -

Add the organometallic reagent dropwise.[1] Crucial: Maintain temperature to prevent attack on the ester moiety.

-

Stir for 30 minutes to generate the aryl anion.

-

Add dry DMF (5 eq) rapidly.

-

Warm to room temperature and quench with aqueous

.

-

-

Outcome: Methyl 4-formyl-3-(trifluoromethyl)benzoate.

Phase 3: Controlled Hydrolysis

-

Reagents: Lithium Hydroxide (

), THF/Water (1:1). -

Procedure: Treat the intermediate ester with 2 eq of

at 0°C. Monitor by TLC. -

Critical Control: Do not heat aggressively; the aldehyde can undergo Cannizzaro disproportionation under strong basic/thermal conditions.

-

Workup: Acidify carefully with 1M

to pH 3-4 to precipitate the target acid.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway prioritizing regio-control via ester protection.

Reactivity & Applications in Drug Design

The value of CAS 1289083-41-5 lies in its ability to serve as a linchpin for heterocycle formation.

Primary Reaction Pathways

-

Reductive Amination (Aldehyde Focus):

-

Reaction with primary amines followed by reduction (

) yields benzylic amines. The

-

-

Knoevenagel Condensation:

-

Reaction with active methylene compounds (e.g., malononitrile) to generate styrene derivatives.

-

-

Cyclization to Phthalazinones:

-

Reaction with hydrazine derivatives utilizes both the aldehyde and the acid (or ester) to form the phthalazinone core, a scaffold found in PARP inhibitors (e.g., Olaparib analogs).

-

Reactivity Flowchart

Figure 2: Divergent synthesis utility showing access to amines and heterocycles.

Safety & Handling

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Moisture Sensitivity: The aldehyde is relatively stable but can oxidize to the dicarboxylic acid (4-carboxy-2-(trifluoromethyl)benzoic acid) upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at 2-8°C.

-

Fluorine NMR: Use

NMR for purity assessment.[2][3] The

-

References

-

Sigma-Aldrich. 4-Formyl-3-(trifluoromethyl)benzoic acid Product Page. Retrieved from

-

PubChem. 4-Formyl-3-(trifluoromethyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from

-

BenchChem. Synthesis of 4-Bromo-3-(trifluoromethyl)aniline and related intermediates. (Analogous lithiation protocols). Retrieved from

-

Common Organic Chemistry. Lithiation and Formylation with DMF. (Standard Operating Procedure for Formylation). Retrieved from

Sources

Strategic Utilization of Fluorinated Benzaldehyde Building Blocks in Modern Drug Discovery

Executive Summary

The incorporation of fluorine into pharmaceutical scaffolds has become a cornerstone of medicinal chemistry, with over 20% of all marketed drugs containing at least one fluorine atom. Among the vast array of fluorinated precursors, fluorinated benzaldehydes represent a critical class of "privileged building blocks." Their dual functionality—providing a reactive electrophilic carbonyl center alongside a metabolically robust fluorinated aromatic core—makes them indispensable for modulating lipophilicity, blocking metabolic soft spots, and fine-tuning electronic properties without imposing significant steric penalties. This technical guide analyzes the physicochemical rationale, synthetic utility, and field applications of these building blocks.

The "Fluorine Effect" in Benzaldehyde Scaffolds

Electronic Modulation and Hammett Constants

The strategic placement of fluorine on the benzaldehyde ring dictates the reactivity of the carbonyl group and the physicochemical profile of the final drug molecule. Fluorine is the most electronegative element (Paulding scale: 3.98), exerting a strong inductive electron-withdrawing effect (

The net effect depends on the position relative to the carbonyl group, quantifiable via Hammett substituent constants (

| Position | Electronic Effect | Impact on Carbonyl Reactivity | |

| Meta (3-F) | Strong Inductive ( | Significantly increases electrophilicity; facilitates nucleophilic attack. | |

| Para (4-F) | Balanced ( | Mild activation; resonance donation dampens the inductive pull. | |

| Ortho (2-F) | N/A (Steric) | Inductive + Steric | Increases electrophilicity but introduces steric bulk and potential intramolecular H-bonding. |

Implication: A 3-fluorobenzaldehyde is significantly more reactive toward nucleophiles (e.g., amines in reductive amination) than its 4-fluoro analog.

Physicochemical Property Modulation[1]

-

Lipophilicity (LogP): Fluorine substitution typically increases lipophilicity (

per F atom), enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond (approx. 99 kcal/mol). Substituting a para-hydrogen with fluorine blocks cytochrome P450-mediated oxidative metabolism (hydroxylation) at that position, significantly extending the drug's half-life (

). -

Conformational Control: The small van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) sterically but mimics oxygen electronically. This allows for "bioisosteric" replacement with minimal steric perturbation while altering the preferred conformation via dipole-dipole interactions.

Synthetic Utility and Core Reactions[2]

Fluorinated benzaldehydes serve as linchpins in convergent synthesis. Their reactivity profile allows access to diverse pharmacophores.[1]

Reductive Amination (The Workhorse Reaction)

The conversion of fluorobenzaldehydes to fluorobenzylamines is ubiquitous in CNS and cardiovascular drug synthesis. The electron-deficient nature of the aldehyde (especially 2,4-difluoro and 3-fluoro variants) accelerates imine formation.

Heterocycle Construction

-

Biginelli Reaction: Condensation of fluorobenzaldehyde, urea, and ethyl acetoacetate yields dihydropyrimidinones (calcium channel blockers).

-

Hantzsch Synthesis: Yields 1,4-dihydropyridines.

-

Triazole Synthesis: 2,4-Difluorobenzaldehyde is the starting material for triazole antifungals via epoxide intermediates.

Visualization: Synthetic Decision Tree

Figure 1: Decision matrix for selecting fluorinated benzaldehyde building blocks based on SAR requirements.

Case Studies in Drug Discovery

Ezetimibe (Zetia®)[3]

-

Therapeutic Class: Cholesterol absorption inhibitor.[2]

-

Building Block: 4-Fluorobenzaldehyde .[3]

-

Role: The 4-fluorophenyl group is essential for binding affinity to the Niemann-Pick C1-Like 1 (NPC1L1) protein and preventing metabolic degradation of the phenyl ring.

-

Synthesis Highlight: 4-Fluorobenzaldehyde undergoes a condensation reaction (often with a chiral auxiliary or in a Wittig-type olefination) to establish the core beta-lactam structure.

Fluconazole (Diflucan®)

-

Therapeutic Class: Triazole Antifungal.

-

Building Block: 2,4-Difluorobenzaldehyde (indirectly via 1-bromo-2,4-difluorobenzene or Friedel-Crafts precursors).

-

Role: The 2,4-difluorophenyl moiety is the pharmacophore responsible for the drug's high specificity for fungal cytochrome P450 lanosterol 14

-demethylase. The fluorine atoms lower the pKa of the triazole ring and increase metabolic stability.

Visualization: Metabolic Blocking Mechanism

Figure 2: Mechanism of metabolic stabilization via para-fluorine substitution.

Experimental Protocol: Reductive Amination of 4-Fluorobenzaldehyde

This protocol describes a self-validating method for coupling 4-fluorobenzaldehyde with a primary amine, a common step in lead optimization.

Reagents:

-

4-Fluorobenzaldehyde (1.0 eq)[4]

-

Primary Amine (

) (1.1 eq) -

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, 1-2 drops)

Methodology:

-

Imine Formation (Validation Step 1):

-

Dissolve 4-fluorobenzaldehyde and the amine in DCM under

atmosphere. -

Add catalytic acetic acid.

-

Checkpoint: Monitor by TLC or LC-MS. The disappearance of the aldehyde peak (approx. 10.0 ppm in

NMR) and appearance of the imine confirms Step 1. 4-Fluorobenzaldehyde reacts slower than 3-fluoro variants; ensure complete imine formation before reduction to prevent alcohol by-products.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add STAB portion-wise (mild reducing agent, tolerates F-substituents and does not strip F).

-

Stir at room temperature for 4–12 hours.

-

-

Quench and Isolation:

-

Quench with saturated

. -

Extract with DCM.[4]

-

Validation Step 2:

NMR should show a singlet shift (typically -110 to -120 ppm range) distinct from the starting aldehyde.

-

Critical Note: Avoid using strong reducing agents like

Future Outlook

The field is moving beyond simple mono-fluorination. "Fluorine walking" (systematically moving F around the ring) is now automated in high-throughput synthesis. Furthermore, polyfluorinated benzaldehydes (e.g., pentafluorobenzaldehyde) are being used to create super-hydrophobic interactions in protein binding pockets, exploiting the "polar hydrophobicity" of the C-F bond.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

- Rosen, B. R., et al. (2013). Synthesis of Ezetimibe: A Review. Organic Process Research & Development.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

Sources

Strategic Bioisosterism: The Role of 4-Formyl-3-(trifluoromethyl)benzoic Acid in Lead Optimization

Topic: Bioisosteric Applications of 4-Formyl-3-(trifluoromethyl)benzoic Acid Content Type: Technical Guide / Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, 4-Formyl-3-(trifluoromethyl)benzoic acid (CAS: 1289083-41-5) has emerged as a "privileged intermediate"—a scaffold that enables the rapid construction of bioisosteric libraries, particularly for kinase and receptor tyrosine kinase (RTK) inhibitors. This guide details the technical application of this molecule, focusing on its utility in introducing the metabolically stable 3-(trifluoromethyl)benzamide motif. By leveraging the orthogonal reactivity of its formyl (-CHO) and carboxylic acid (-COOH) groups, researchers can execute "scaffold hopping" strategies to optimize pharmacokinetics (PK) and binding affinity in Type II kinase inhibitors (e.g., DDR1 inhibitors).

The Bioisosteric Triad: Structural Analysis

The utility of 4-Formyl-3-(trifluoromethyl)benzoic acid lies in its unique substitution pattern, which offers three distinct vectors for drug design.

The Trifluoromethyl (-CF3) Anchor

-

Bioisosteric Role: The -CF3 group at the 3-position acts as a bioisostere for a methyl (-CH3) or chloro (-Cl) group.

-

Causality:

-

Metabolic Stability: Unlike a methyl group, which is prone to benzylic oxidation by CYP450 enzymes, the -CF3 group is metabolically inert. Replacing -CH3 with -CF3 blocks this metabolic "soft spot," extending the half-life (

) of the final drug candidate. -

Electronic Modulation: The strong electron-withdrawing nature (

) of the -CF3 group lowers the pKa of the adjacent benzoic acid, influencing the acidity of the resulting amide hydrogen in the final inhibitor—a critical factor for hydrogen bonding in the kinase hinge region. -

Lipophilicity: It significantly increases

, enhancing membrane permeability and hydrophobic interactions within the hydrophobic pocket of the target protein.

-

The Formyl (-CHO) Gateway

-

Application: This group serves as a "pro-bioisostere." It is rarely the final pharmacophore but is the reactive handle used to generate solubilizing tails via reductive amination.

-

Versatility: It allows for the attachment of morpholine, piperazine, or piperidine moieties, which are standard bioisosteres for solvent-exposed regions of a protein binding site.

The Carboxylic Acid (-COOH) Warhead Linker

-

Application: This moiety forms the core benzamide linkage found in numerous kinase inhibitors (e.g., Ponatinib, Nilotinib analogs). It provides the structural rigidity required to orient the "head" and "tail" of the molecule.

Experimental Workflow: Synthesis of DDR1 Inhibitors

The following workflow demonstrates the application of 4-Formyl-3-(trifluoromethyl)benzoic acid in synthesizing selective inhibitors for Discoidin Domain Receptor 1 (DDR1) , a target implicated in fibrosis and cancer metastasis.

Strategic Logic

The synthesis follows a convergent approach:

-

Tail Attachment: The formyl group is functionalized first to prevent side reactions during the amide coupling.

-

Core Assembly: The acid is coupled to the amine "warhead."

Visualization of the Synthetic Pathway

The following diagram illustrates the conversion of the scaffold into a bioactive benzamide derivative.

Figure 1: Convergent synthesis workflow utilizing 4-Formyl-3-(trifluoromethyl)benzoic acid to generate Type II kinase inhibitors.

Detailed Experimental Protocols

These protocols are self-validating systems derived from patent literature (Chugai Pharmaceutical Co., Ltd.) regarding benzamide derivatives [1].

Protocol A: Reductive Amination (The "Tail" Synthesis)

Objective: Convert the 4-formyl group into a tertiary amine to improve solubility without affecting the carboxylic acid.

-

Reagents:

-

Substrate: 4-Formyl-3-(trifluoromethyl)benzoic acid (1.0 eq)

-

Amine: Morpholine or N-methylpiperazine (1.1 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acid Catalyst: Acetic acid (1.0 eq)

-

-

Procedure:

-

Step 1 (Imine Formation): Dissolve the substrate and amine in DCE. Add acetic acid.[1] Stir at Room Temperature (RT) for 1 hour. Validation Point: Monitor by LC-MS for the disappearance of the aldehyde peak and appearance of the imine mass.

-

Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.

-

Step 3 (Workup): Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry organic layer over MgSO4 and concentrate.

-

Step 4 (Purification): The carboxylic acid product may require acidification to precipitate or purification via reverse-phase HPLC (0.1% Formic Acid in Water/MeCN).

-

Protocol B: Amide Coupling (The "Core" Synthesis)

Objective: Couple the intermediate benzoic acid to an aryl amine (e.g., a substituted aniline or aminopyridine).

-

Reagents:

-

Substrate: 4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid (from Protocol A) (1.0 eq)

-

Coupling Partner: Aryl amine (1.0 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)

-

-

Procedure:

-

Step 1 (Activation): Dissolve the acid substrate and DIPEA in DMF. Add HATU and stir for 15 minutes at RT to form the active ester. Validation Point: Solution usually turns slightly yellow.

-

Step 2 (Coupling): Add the aryl amine. Stir at RT for 12–24 hours.

-

Step 3 (Workup): Dilute with Ethyl Acetate. Wash with water (3x) and brine (1x) to remove DMF.

-

Step 4 (Isolation): Purify via silica gel chromatography or preparative HPLC.

-

Quantitative Comparison: Bioisosteric Impact

The following table summarizes the impact of replacing a standard 3-methyl-4-formyl scaffold with the 3-trifluoromethyl analog in the context of kinase inhibitor optimization.

| Parameter | 3-Methyl Analog (-CH3) | 3-Trifluoromethyl Analog (-CF3) | Bioisosteric Advantage |

| Metabolic Stability | Low (Benzylic oxidation prone) | High (Metabolically blocked) | Increased |

| Lipophilicity ( | 0.56 | 0.88 | Enhanced membrane permeability. |

| Electronic Effect ( | -0.17 (Electron Donating) | 0.54 (Electron Withdrawing) | Modulates pKa of amide N-H; strengthens H-bond donor capability. |

| Steric Bulk (Vdw Vol) | ~13.7 ų | ~21.3 ų | Fills hydrophobic pockets more effectively (steric occlusion). |

Advanced Application: Heterocycle Construction

Beyond simple amides, 4-Formyl-3-(trifluoromethyl)benzoic acid is a precursor for fused heterocycles used in PARP and MDM2 inhibitors.

Phthalazinone Synthesis (PARP Inhibitor Scaffold)

Reacting the scaffold with hydrazine triggers a condensation-cyclization sequence:

-

Hydrazine attacks the aldehyde (Schiff base formation).

-

The hydrazine nitrogen attacks the carboxylic acid (or ester derivative).

-

Result: 4-(trifluoromethyl)phthalazin-1(2H)-one.

-

Significance: This creates a bioisostere of the quinazolinone core found in Olaparib, with the CF3 group providing enhanced metabolic stability compared to unsubstituted analogs.

-

References

-

Murata, T., et al. (2013).[2] Benzamide Derivative.[1][2][3][4][5][6][7] Chugai Pharmaceutical Co., Ltd.[5] Patent WO2013161851A1.[5] Retrieved from .

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from .

-

Deng, X., et al. (2011).[2][4][7][8] Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors.[2][4][7] ACS Medicinal Chemistry Letters, 2(5), 379–384. Retrieved from .

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP2842939A1 - Benzamide derivative - Google Patents [patents.google.com]

- 4. BENZAMIDE DERIVATIVE - Patent 2842939 [data.epo.org]

- 5. WO2013161851A1 - Benzamide derivative - Google Patents [patents.google.com]

- 6. EP2842939A1 - Benzamide derivative - Google Patents [patents.google.com]

- 7. BENZAMIDE DERIVATIVE - Patent 2842939 [data.epo.org]

- 8. 141774-70-1 | (S)-2-N-Boc-aminomethylpyrrolidine | Chiral Building Blocks | Ambeed.com [ambeed.com]

Safety data sheet (SDS) and toxicity profile of 4-Formyl-3-(trifluoromethyl)benzoic acid

Safety, Toxicity, and Handling Protocols for Drug Discovery

Executive Summary & Chemical Identity

4-Formyl-3-(trifluoromethyl)benzoic acid (CAS: 1289083-41-5) is a bifunctional aromatic scaffold utilized primarily in the synthesis of pharmaceutical intermediates. Characterized by a reactive formyl group (-CHO), an acidic carboxyl group (-COOH), and a lipophilic trifluoromethyl group (-CF3), it serves as a critical building block for kinase inhibitors and other bioactive small molecules.

This guide synthesizes available safety data with Structure-Activity Relationship (SAR) analysis to provide a comprehensive toxicity profile where direct experimental data is proprietary or emerging.

Physicochemical Core Data

| Parameter | Value | Technical Note |

| CAS Number | 1289083-41-5 | Verify batch COA; isomers exist. |

| Molecular Formula | C₉H₅F₃O₃ | High degree of oxidation. |

| Molecular Weight | 218.13 g/mol | Ideal fragment size for Lipinski Rule of 5. |

| Physical State | White to off-white powder | Hygroscopic potential due to -COOH. |

| Solubility | DMSO, Methanol, DMF | Low aqueous solubility at neutral pH. |

| pKa (Predicted) | ~3.5 (Carboxylic acid) | Acidic; requires buffered media for bioassays. |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity driven by -CF3. |

Hazard Identification & Mechanistic Safety

Based on the Globally Harmonized System (GHS) and read-across toxicology from structurally similar trifluoromethyl-benzoic acids, this compound is classified as an Irritant .

GHS Classification (derived from SAR)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3][4][5]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][2][3][5]

Molecular Mechanism of Toxicity

The toxicity profile is governed by two competing functional groups:

-

The Formyl Group (Aldehyde): This is the primary driver of reactivity. Aldehydes are electrophilic and can form Schiff bases with amine residues on proteins (lysine) or DNA bases. This capability underlies the potential for sensitization and cytotoxicity if not handled correctly.

-

The Trifluoromethyl Group: While chemically inert, the -CF3 group increases the molecule's lipophilicity, facilitating deeper dermal penetration compared to non-fluorinated analogs. This enhances the delivery of the irritant payload to the basal layers of the epidermis.

Safety Decision Matrix (Workflow)

The following diagram outlines the decision logic for handling this compound based on its chemical state.

Figure 1: Operational safety workflow prioritizing engineering controls for dust management and PPE for dermal protection.

Toxicological Profile & ADME Prediction

Note: Direct in vivo data for this specific intermediate is limited. The following profile is constructed using validated Read-Across methods from 4-(trifluoromethyl)benzoic acid and 4-formylbenzoic acid.

Acute Toxicity

-

Oral (Rat): Predicted LD50 > 2000 mg/kg. (Based on benzoic acid derivatives).[1][2][3][4][6][7]

-

Inhalation: High risk of mucosal irritation. The acidity (COOH) combined with the aldehyde reactivity causes immediate irritation to the upper respiratory tract.

-

Dermal: Moderate risk. The -CF3 moiety facilitates lipid membrane crossing.

Genotoxicity & Mutagenicity

Researchers must treat the formyl (-CHO) moiety with caution.

-

Alert: Aldehydes can act as weak mutagens in the Ames test (Salmonella typhimurium) without metabolic activation due to direct DNA cross-linking.

-

Mitigation: In drug development, this group is typically reduced (to alcohol) or aminated (reductive amination) early in the synthesis to remove this structural alert.

Metabolic Stability (ADME)

The presence of the trifluoromethyl group at the meta position blocks metabolic hydroxylation at that site, increasing the half-life of the scaffold compared to non-fluorinated variants.

-

Primary Metabolic Route: Oxidation of the formyl group to the dicarboxylic acid (4-carboxy-3-(trifluoromethyl)benzoic acid).

-

Secondary Route: Conjugation (Glucuronidation) of the carboxylic acid.

Experimental Protocols

Protocol: Cytotoxicity Assessment (MTT Assay)

Since specific toxicity data is sparse, researchers introducing this scaffold into biological assays must validate the non-toxic window.

Objective: Determine the IC50 of the intermediate on HEK293 cells.

-

Preparation: Dissolve 4-Formyl-3-(trifluoromethyl)benzoic acid in 100% DMSO to create a 100 mM stock.

-

Critical Step: Verify solubility visually. If precipitate forms, sonicate at 30°C for 5 mins.

-

-

Dilution: Prepare serial dilutions in cell culture media (DMEM + 10% FBS). Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

-

Range: Test 0.1 µM to 100 µM.

-

-

Incubation: Treat cells for 24 hours.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

-

Validation: If cell viability drops below 80% at < 10 µM, the intermediate is too toxic for live-cell imaging applications without purification or derivatization.

Protocol: Chemical Stability & Handling (Air Sensitivity)

The aldehyde group is susceptible to autoxidation to the carboxylic acid upon exposure to air.

-

Storage: Store under Argon or Nitrogen atmosphere at 2-8°C.

-

Re-Purification: If the white powder turns yellow, it indicates oxidation or polymerization.

-

Method: Recrystallize from minimal hot Ethanol/Water (9:1).

-

Synthetic Application Workflow

The utility of this compound lies in its ability to undergo orthogonal reactions: the acid functionality can be coupled to amines, while the aldehyde can undergo reductive amination or Wittig reactions.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways and the associated safety considerations for each transformation.

Figure 2: Divergent synthetic utility showing reductive amination (blue) and amide coupling (red) pathways.

Emergency Procedures

In the event of exposure, the dual acidity and reactivity require immediate neutralization and dilution.

-

Eye Contact: Rinse immediately with water for 15 minutes.[4][5][7] Do not use neutralization drops. The acidity can cause corneal opacity; seek an ophthalmologist.

-

Skin Contact: Wash with soap and water.[3][4][5][7][8] If redness persists (signaling deep penetration via the CF3 group), apply a corticosteroid cream if prescribed.

-

Spill Cleanup:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1289083-41-5. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 4-(trifluoromethyl)benzoic acid.[1][2] Retrieved from [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Reference for CF3 lipophilicity and metabolic stability).

- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Reference for physicochemical properties in drug design).

Sources

- 1. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aplng.com.au [aplng.com.au]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Metabolic Stability of 3-Trifluoromethyl Substituted Benzoic Acids

Topic: Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

A Guide to Clearance Mechanisms, Toxicity Risks, and Assay Design

Executive Summary

In medicinal chemistry, the 3-trifluoromethyl (

While the

This guide details the mechanistic underpinnings of this phenomenon, the potential toxicity risks associated with electron-deficient acyl glucuronides, and the specific experimental protocols required to accurately assess their stability.

The Physicochemical Rationale

To understand the metabolism, one must first understand the electronic environment. The

-

pKa Modulation: It lowers the pKa of the benzoic acid (making it more acidic) compared to unsubstituted benzoic acid. This increases the percentage of the molecule that is ionized at physiological pH (7.4).

-

Ring Deactivation: The electron-withdrawing nature reduces electron density in the aromatic ring, making it a poor substrate for electrophilic aromatic substitution—the primary mechanism of Cytochrome P450 (CYP) oxidation.

-

Lipophilicity: It increases LogP, typically enhancing membrane permeability and protein binding.

Table 1: Comparative Physicochemical & Metabolic Properties

| Substituent (R) | Electronic Effect | Ring Oxidation (CYP) Risk | Acyl Glucuronide Reactivity | Primary Clearance Route |

| H (Parent) | Neutral | Moderate (Para-hydroxylation) | Low | Glycine/Glucuronidation |

| 3-CH | Electron Donating | High (Benzylic oxidation) | Low | CYP Oxidation |

| 3-CF | Electron Withdrawing | Very Low (Deactivated ring) | High (Unstable conjugate) | Phase II (UGT/Glycine) |

| 3-OCH | Electron Donating | High (O-demethylation) | Low | CYP Oxidation |

Metabolic Pathways & Mechanisms

The metabolic fate of 3-trifluoromethylbenzoic acids is dominated by Phase II conjugation .[1] Because the ring is deactivated against CYP attack, the molecule acts as a "metabolic funnel," directing flux almost exclusively to the carboxylic acid.

The Pathways

-

Glucuronidation (Major): Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the carboxyl group, forming an acyl glucuronide (AG) .

-

Glycine Conjugation (Minor/Species Dependent): Formation of hippuric acid derivatives via Acyl-CoA synthetase and Glycine N-acyltransferase.

-

CYP Oxidation (Negligible): The

group blocks the meta position and deactivates the para position.

The Safety Liability: Reactive Acyl Glucuronides

This is the critical safety consideration. Acyl glucuronides of electron-deficient benzoic acids (like 3-TFMBA) are chemically reactive electrophiles. They can undergo:

-

Hydrolysis: Releasing the parent drug (futile cycle).

-

Acyl Migration: The drug moiety migrates to the 2, 3, or 4-hydroxyl of the glucuronic acid. These isomers are resistant to

-glucuronidase. -

Covalent Binding: The AG can react with nucleophilic residues (Lysine, Cysteine) on serum albumin or liver proteins, potentially leading to idiosyncratic drug-induced liver injury (DILI) or immune responses.

Figure 1: Metabolic map of 3-trifluoromethylbenzoic acid. Note the blockage of Phase I and the diversion to reactive Phase II conjugates.

Experimental Protocols: The "UDPGA Gap"

A common error in screening these compounds is using a standard Microsomal Stability Assay supplemented only with NADPH. Since 3-TFMBA is resistant to CYP oxidation (which requires NADPH), it will appear 100% stable in such an assay, leading to a false negative for clearance.

Correct Protocol: You must supplement the microsomal incubation with UDPGA (Uridine 5'-diphospho-glucuronic acid) and Alamethicin (to permeabilize the microsomal membrane, as UGTs are luminal).

Protocol: Phase I/II Integrated Microsomal Stability

Objective: Determine Intrinsic Clearance (

Materials:

-

Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

-

Cofactor A: NADPH Regenerating System (for CYPs).

-

Cofactor B: UDPGA (5 mM) + Alamethicin (25

g/mg protein) (for UGTs). -

Test Compound (1

M final conc). -

Quench Solution: Cold Acetonitrile with Internal Standard (IS).

Workflow:

-

Pre-Incubation: Mix Microsomes + Buffer + Alamethicin. Keep on ice 15 min (pore formation).

-

Substrate Addition: Add Test Compound (1

M). Pre-warm to 37°C for 5 min. -

Initiation:

-

Sampling: Remove aliquots at

min. -

Quench: Dispense immediately into Cold Acetonitrile (1:3 ratio). Vortex.

-

Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.

Figure 2: Experimental workflow emphasizing the necessity of UDPGA supplementation to detect the primary clearance mechanism of 3-TFMBA.

Optimization Strategies

If the 3-trifluoromethylbenzoic acid moiety drives high clearance or toxicity via acyl glucuronidation, the following medicinal chemistry strategies are recommended:

-

Bioisosteres: Replace the carboxylic acid with a non-conjugatable surrogate.

-

Tetrazole: Similar pKa, but resistant to glucuronidation.

-

Sulfonamide: Different geometry, but acidic and metabolically distinct.

-

-

Steric Shielding: Introduce a substituent at position 2 (ortho).

-

An ortho-methyl or ortho-chloro group twists the carboxylate out of plane, hindering the UGT active site and reducing

via conjugation.

-

-

Electronic Modulation: While removing the

defeats the purpose, adding a second electron-withdrawing group can sometimes lower the pKa further, paradoxically reducing UGT affinity, though this risks increasing the reactivity of any glucuronide that does form.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Williams, J. A., Hyland, R., Jones, B. C., Smith, D. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208. Link

-

Regan, S. L., Maggs, J. L., Hammond, T. G., Lambert, C., Williams, D. P., & Park, B. K. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

-

Obach, R. S., et al. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58. Link

Sources

- 1. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. Metabolic Stability Assays [merckmillipore.com]

- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 6. mttlab.eu [mttlab.eu]

History and discovery of trifluoromethylated aromatic intermediates

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Fluorine Effect in Aromatics

The strategic incorporation of a trifluoromethyl (

The

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is the strongest single bond to carbon, rendering the aromatic ring resistant to oxidative metabolism (e.g., P450 hydroxylation) at the blocked position.

-

Lipophilicity Modulation: The high electronegativity and volume of the

group increase lipophilicity ( -

Bioisosterism: The

group is often used as a bioisostere for an isopropyl group or a chloride atom, maintaining steric bulk while altering electronic properties.

This guide delineates the evolution and practical application of trifluoromethylation methodologies, moving from historical halogen exchange to modern transition-metal catalysis.

Historical Evolution & Reagent Classes[2]

The synthesis of trifluoromethylated aromatics has evolved through three distinct mechanistic eras: Classical Halogen Exchange, Nucleophilic Silylation, and Electrophilic/Radical Transfer.

Table 1: Comparative Analysis of Trifluoromethylation Reagents

| Reagent Class | Representative Reagent | Mechanism | Key Utility | Limitations |

| Classical | Halogen Exchange | Industrial precursor synthesis | Harsh conditions, poor functional group tolerance. | |

| Nucleophilic | Nucleophilic Attack ( | Broad scope with carbonyls & aryl halides (w/ Cu) | Requires activation (fluoride/base); sensitive to moisture. | |

| Electrophilic | Togni Reagent II | Electrophilic Attack ( | C-H functionalization, thiols, alcohols | Atom economy, cost of reagent. |

| Radical | Radical Transfer ( | Innate C-H functionalization of heterocycles | Regioselectivity issues (innate reactivity control). |

Visualization: The Timeline of Discovery

The following diagram illustrates the chronological progression from harsh industrial methods to precision catalysis.

Figure 1: Chronological evolution of trifluoromethylation methodologies from 1892 to the modern catalytic era.

The Nucleophilic Standard: Copper-Mediated Trifluoromethylation

While the Ruppert-Prakash reagent (

Mechanism: The McLoughlin-Petter/Chen Pathway

The reaction operates via the in situ generation of a "

Experimental Protocol 1: Cu-Mediated Trifluoromethylation of Aryl Iodides

Objective: Conversion of 4-iodoanisole to 4-(trifluoromethyl)anisole.

Reagents:

-

Aryl Iodide (1.0 equiv)

- (Ruppert-Prakash Reagent) (2.0 equiv)

-

CuI (Copper(I) Iodide) (1.2 equiv)

-

KF (Potassium Fluoride) (1.2 equiv) or CsF

-

Solvent: DMF/NMP (1:1 mixture)

Workflow:

-

Setup: In a glovebox or under strictly anhydrous

, charge a flame-dried Schlenk flask with CuI (1.2 equiv) and KF (1.2 equiv). -

Activation: Add anhydrous DMF/NMP. Stir vigorously for 10 minutes to ensure partial solubilization/complexation.

-

Generation: Add

-

Substrate Addition: Add the Aryl Iodide (1.0 equiv).

-

Reaction: Heat the mixture to 80–100 °C for 12–16 hours.

-

Workup: Cool to RT. Dilute with

. Filter through a pad of Celite to remove copper salts. Wash the filtrate with water ( -

Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Critical Insight: The "aging" of the

The Catalytic Revolution: Palladium Cross-Coupling

For decades, the trifluoromethylation of aryl chlorides was elusive due to the high barrier of reductive elimination of the

Mechanism: The BrettPhos Cycle

The bulky ligand facilitates the difficult reductive elimination step by crowding the metal center, thermodynamically favoring the expulsion of the product.

Figure 2: The Palladium(0/II) catalytic cycle using BrettPhos, highlighting the critical reductive elimination step.

Experimental Protocol 2: Pd-Catalyzed Trifluoromethylation

Objective: Transformation of an electron-deficient Aryl Chloride.

Reagents:

-

Aryl Chloride (1.0 equiv)

- (Triethyl(trifluoromethyl)silane) (2.0 equiv)

-

[(Allyl)PdCl]2 (Catalyst Precursor) (2 mol%)

-

BrettPhos (Ligand) (6 mol%)[2]

-

KF (Potassium Fluoride) (2.0 equiv)

-

Solvent: Dioxane

Workflow:

-

Catalyst Pre-formation: In a vial, mix [(Allyl)PdCl]2 and BrettPhos in Dioxane. Stir at RT for 10 min to generate the active

species. -

Reaction Assembly: Add the Aryl Chloride and KF to the reaction vessel.

-

Start: Add the catalyst solution, followed by

. -

Heating: Seal the tube and heat to 100 °C for 8–12 hours.

-

Workup: Standard aqueous workup. Caution: Fluorosilanes can be volatile; avoid prolonged high-vacuum if the product is volatile.

Authoritative Note: The use of

Electrophilic Trifluoromethylation: Togni Reagents

For late-stage functionalization (LSF) where a halogen handle is absent, electrophilic reagents allow for direct C-H trifluoromethylation of electron-rich arenes or heterocycles.

The Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) utilizes a hypervalent iodine center to "activate" the

Protocol 3: Direct C-H Trifluoromethylation of Indoles

Reagents:

-

Substituted Indole (1.0 equiv)

-

Togni Reagent II (1.2 equiv)

-

Catalyst:

(10 mol%) or Zn(NTf2)2 (Lewis Acid) -

Solvent: DCM or MeOH

Workflow:

-

Dissolve the indole and catalyst in DCM.

-

Add Togni Reagent II in one portion.

-

Stir at RT.[3] The reaction is often rapid (1–4 hours).

-

Mechanism: The indole attacks the iodine center, followed by a reductive elimination/rearrangement that transfers the

to the C2 or C3 position (depending on substitution).

References

-

Swarts, F. (1892).[4][5] "Sur l'acide fluoracétique". Bulletin de l'Académie Royale de Belgique, 24, 309. (The seminal discovery of halogen exchange using Antimony Trifluoride).

-

Ruppert, I., Schlich, K., & Volbach, W. (1984).[6] "Die ersten CF3-substituierten Organylsilane". Tetrahedron Letters, 25(21), 2195–2198. Link

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[6] "Synthetic methods and reactions. 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3)". Journal of the American Chemical Society, 111(1), 393–395. Link

-

Eisenberger, P., Gischig, S., & Togni, A. (2006).[7] "Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation". Chemistry – A European Journal, 12(9), 2579–2586. Link

-

Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides". Science, 328(5986), 1679–1681.[8] Link

Sources

- 1. Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Swarts Reaction [unacademy.com]

- 5. scienceinfo.com [scienceinfo.com]

- 6. Trifluoromethyltrimethylsilane - American Chemical Society [acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Formyl-3-(trifluoromethyl)benzoic acid as a ligand for Metal-Organic Frameworks (MOFs)

Executive Summary: The "Dual-Function" Architect

In the realm of Reticular Chemistry, 4-Formyl-3-(trifluoromethyl)benzoic acid (FTBA) represents a specialized "hybrid" reagent rather than a standard structural linker. Unlike terephthalic acid (BDC), which forms the backbone of MOFs like UiO-66, FTBA is a monocarboxylic acid .

Its value lies in its asymmetry and dual-reactivity. It functions primarily in two high-value workflows:

-

As a Linker Precursor: It is the building block for synthesizing fluorinated Salen-type dicarboxylate linkers (via Schiff base condensation), enabling the inclusion of catalytic metal sites within the MOF pore.

-

As a Functional Modulator: It acts as a "capping agent" during solvothermal synthesis, terminating crystal growth or creating functionalized defects. This introduces reactive aldehyde handles (-CHO) and hydrophobic fluoro-domains (-CF3) directly onto the MOF surface or pore defects.

This guide details the protocols for utilizing FTBA to engineer hydrophobic, reactive-surface MOFs for gas separation and bioconjugation.

Molecular Logic & Reticular Design

The Fluorine Effect (-CF3)

The trifluoromethyl group at the meta position provides steric bulk and electronic modulation.

-

Hydrophobicity: The -CF3 group lowers the surface energy of the pore, shielding the framework from water attack (hydrolysis). This is critical for stabilizing MOFs in humid flue gas streams.

-

Gas Interaction: The high electronegativity of fluorine creates localized dipoles that enhance the binding enthalpy (

) for quadrupolar gases like CO₂.

The Reactive Handle (-CHO)

The formyl group is "orthogonal" to the carboxylate coordination. In a synthesized MOF, this group remains uncoordinated, pointing into the pore or extending from the surface, ready for Post-Synthetic Modification (PSM) via imine condensation.

Workflow A: Synthesis of Salen-Type Linkers

Use Case: Creating a catalytically active MOF backbone.

FTBA is a mono-acid. To make it a MOF-forming linker, we must dimerize it. The most robust method is reacting it with a diamine to form a dicarboxylic Schiff base ligand.

Protocol: Ligand Synthesis (H₂L-CF3)

Objective: Synthesize N,N'-bis(4-carboxy-2-trifluoromethylbenzylidene)-1,2-diaminoethane.

Reagents:

-

4-Formyl-3-(trifluoromethyl)benzoic acid (2.0 eq)

-

Ethylenediamine (1.0 eq)

-

Ethanol (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of FTBA in 50 mL anhydrous ethanol in a round-bottom flask.

-

Addition: Add 5 mmol of ethylenediamine dropwise under stirring. The solution will typically turn yellow (formation of imine).

-

Reflux: Heat to reflux (80°C) for 4-6 hours.

-

Precipitation: Cool to room temperature. The Schiff base ligand (H₂L-CF3) usually precipitates. If not, reduce volume by rotary evaporation.

-

Purification: Filter the solid, wash with cold ethanol, and dry under vacuum at 60°C.

Visualization: Linker Synthesis Pathway

Caption: Dimerization of FTBA into a dicarboxylic linker capable of forming 3D frameworks.

Workflow B: Defect Engineering (Modulator Strategy)

Use Case: Functionalizing a standard UiO-66 MOF with -CHO and -CF3 groups.

Here, FTBA is used as a modulator alongside a standard linker (like Terephthalic Acid). It competes for coordination sites on the Zr-cluster. When it incorporates, it creates a "missing linker" defect, capping the cluster and exposing the -CHO group.

Protocol: Defect-Engineered UiO-66-functionalized

Target: Zr₆O₄(OH)₄(BDC)₆₋ₓ(FTBA)₂ₓ

Reagents:

-

ZrCl₄ (Metal Source)

-

Terephthalic Acid (BDC - Structural Linker)

-

FTBA (Modulator/Functional Agent)

-

DMF (Solvent)[1]

-

Acetic Acid (Secondary Modulator - optional)

Step-by-Step:

-

Precursor Mix: Dissolve ZrCl₄ (1.0 eq) in DMF.

-

Modulator Addition: Add FTBA (0.5 to 2.0 eq). Note: Higher equivalents increase defect density but lower crystallinity.

-

Linker Addition: Add BDC (1.0 eq). Sonicate until clear.

-

Solvothermal Synthesis: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours .

-

Critical Control: Do not exceed 120°C. Higher temperatures may cause the aldehyde to oxidize to a carboxylic acid, turning FTBA into a dicarboxylate (isophthalic acid derivative) which would alter the topology.

-

-

Activation: Wash with DMF, then solvent exchange with acetone.

-

Warning: Do not use alcohols (MeOH/EtOH) for high-temperature activation, as they may form hemiacetals with the -CHO group.

-